4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
The compound “4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The molecule also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The presence of the carboxylic acid group (-COOH) suggests that this compound could exhibit acidic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluorophenyl group, and a carboxylic acid group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring might undergo electrophilic substitution reactions . The carboxylic acid group could participate in acid-base reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and crystal structure of pyrazole compounds, including derivatives of the subject compound. The synthesis involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, leading to compounds with significant dihedral angles between the pyrazole and fluoro-substituted rings. These structures were characterized by X-ray single crystal structure determination, providing insights into their molecular configurations (Loh et al., 2013).
Antimicrobial Activity
A study on pyrazolocarboxylic acid derivatives, which are structurally related to the subject compound, revealed a broad spectrum of biological activity, including high antimicrobial activity against E. coli and St. aureus strains. This suggests the potential of these derivatives in developing new antimicrobial agents (Pimenova et al., 2001).
Fluorescent Dyes and Sensing Applications
The synthesis of highly fluorescent dyes containing a pyrazolylpyrene (pyrazoolympicene) chromophore has been achieved. These compounds, based on a structure closely related to the subject compound, exhibited bright fluorescence in solution and potential for sensing applications in strongly acidic environments (Wrona-Piotrowicz et al., 2022).
Cancer Therapeutics
Compounds structurally similar to 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have been explored for their potential in treating cancer. One study on aurora kinase inhibitors indicates the relevance of such compounds in inhibiting Aurora A, which may be useful in cancer therapy (ヘンリー,ジェームズ, 2006).
Synthesis of Novel Derivatives and Their Properties
Further research into the synthesis, characterization, and application of novel pyrazole derivatives has been conducted, demonstrating the versatility of these compounds in generating materials with potential antioxidant properties, as well as their structural elucidation through spectroscopic methods (Naveen et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHQNVARDNBZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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